molecular formula C15H20BrNO4 B14088422 methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B14088422
M. Wt: 358.23 g/mol
InChI Key: GVCWQKAEBHIGJA-GFCCVEGCSA-N
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Description

Methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.

    Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2-bromobenzaldehyde with ®-2-amino-3-hydroxypropanoic acid under appropriate conditions.

    Protection of the Amino Group: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected intermediate.

    Esterification: The final step involves the esterification of the intermediate with methanol in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while reduction may yield alcohols.

Scientific Research Applications

Methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the amino acid moiety may form hydrogen bonds with active sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-3-(2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
  • Methyl (2R)-3-(2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
  • Methyl (2R)-3-(2-iodophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Uniqueness

Methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be exploited in designing compounds with specific properties and activities.

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

methyl (2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-7-5-6-8-11(10)16/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1

InChI Key

GVCWQKAEBHIGJA-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)OC

Origin of Product

United States

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